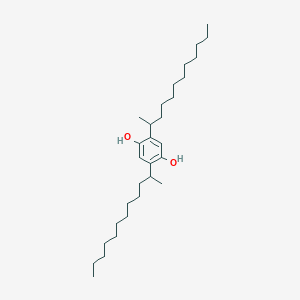![molecular formula C21H25ClN2O2 B13750540 [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride CAS No. 60752-78-5](/img/structure/B13750540.png)
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride: is a heterocyclic organic compound It is known for its unique structure, which includes an azetidine ring and a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylpentynyl Group: The ethylpentynyl group is introduced via an alkylation reaction.
Attachment of the Naphthalenylcarbamate Group: The naphthalenylcarbamate group is attached through a carbamation reaction.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis typically follows similar steps as outlined above, with optimization for larger-scale production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylpentynyl group.
Reduction: Reduction reactions can occur at the azetidine ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the ethylpentynyl group.
Reduction: Reduced forms of the azetidine ring.
Substitution: Various substituted naphthalenylcarbamate derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules.
Drug Development: It is investigated for its potential as a lead compound in drug discovery.
Medicine:
Therapeutic Research: The compound is studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: The compound is utilized in analytical methods to study its properties and behavior.
作用机制
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride involves its interaction with specific molecular targets. The azetidine ring and naphthalenylcarbamate group play crucial roles in binding to these targets, leading to various biochemical effects. The exact molecular pathways involved are still under investigation, but the compound is known to modulate certain enzymatic activities and receptor functions.
相似化合物的比较
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate chloride
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the azetidine ring. While the core structure remains the same, the nature of the substituent (e.g., butyl, propyl, ethyl) affects the compound’s properties.
- Chemical Properties: These structural differences lead to variations in chemical reactivity, solubility, and stability.
- Applications: The unique structure of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride makes it particularly suitable for specific research applications, distinguishing it from its analogs.
属性
CAS 编号 |
60752-78-5 |
|---|---|
分子式 |
C21H25ClN2O2 |
分子量 |
372.9 g/mol |
IUPAC 名称 |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-4-21(5-2,6-3)23-14-17(15-23)25-20(24)22-19-13-9-11-16-10-7-8-12-18(16)19;/h1,7-13,17H,5-6,14-15H2,2-3H3,(H,22,24);1H |
InChI 键 |
POMIKKANCFVUTJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC2=CC=CC3=CC=CC=C32.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
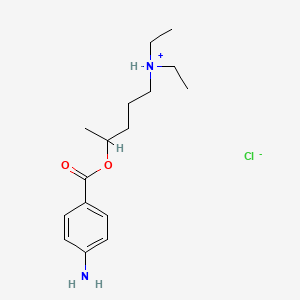

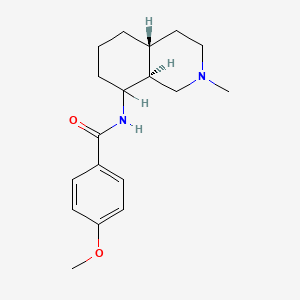
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)

![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)
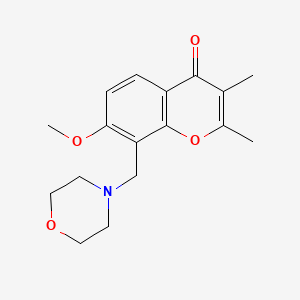
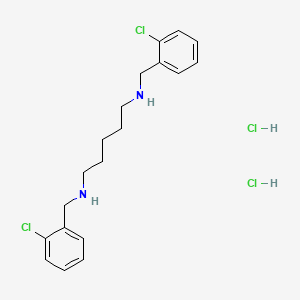
![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
